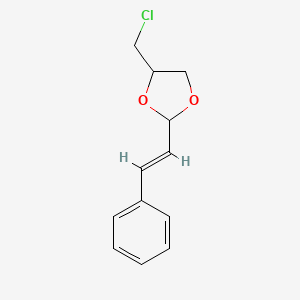
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a chloromethyl group and a phenylethenyl group attached to a dioxolane ring. Dioxolanes are known for their stability and versatility in various chemical reactions, making them valuable intermediates in organic synthesis.
準備方法
The synthesis of 4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethenyl alcohol with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.
Oxidation Reactions: The phenylethenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
科学的研究の応用
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity and stability make it a useful building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The chloromethyl group can act as an electrophile, reacting with nucleophiles to form new bonds. The phenylethenyl group can participate in oxidation and reduction reactions, further modifying the compound’s structure and reactivity.
類似化合物との比較
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane can be compared with other similar compounds, such as:
4-(Chloromethyl)-1,3-dioxolane: Lacks the phenylethenyl group, resulting in different reactivity and applications.
2-(2-Phenylethenyl)-1,3-dioxolane: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
4-(Bromomethyl)-2-(2-phenylethenyl)-1,3-dioxolane: The bromomethyl group can undergo similar reactions as the chloromethyl group but with different reactivity and selectivity.
The uniqueness of this compound lies in its combination of the chloromethyl and phenylethenyl groups, providing a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
91324-60-6 |
|---|---|
分子式 |
C12H13ClO2 |
分子量 |
224.68 g/mol |
IUPAC名 |
4-(chloromethyl)-2-[(E)-2-phenylethenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H13ClO2/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-7,11-12H,8-9H2/b7-6+ |
InChIキー |
LTJFSXKYSVJBLM-VOTSOKGWSA-N |
異性体SMILES |
C1C(OC(O1)/C=C/C2=CC=CC=C2)CCl |
正規SMILES |
C1C(OC(O1)C=CC2=CC=CC=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
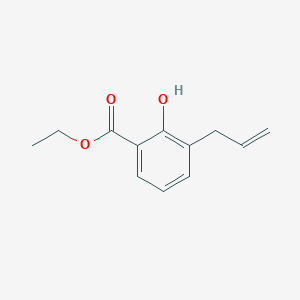
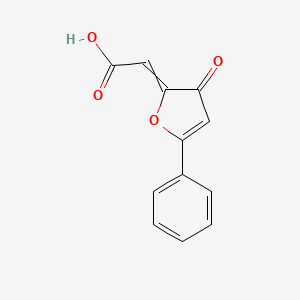
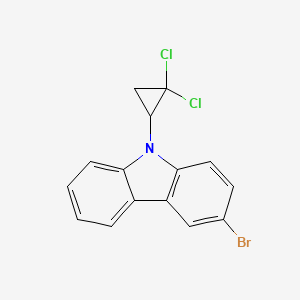
![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)




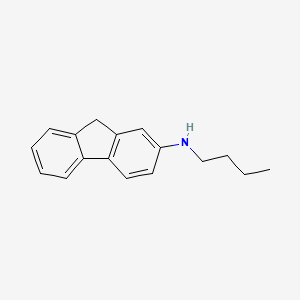
![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)
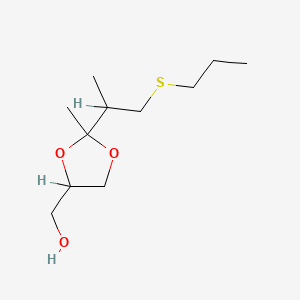
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)
